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  • Product: 1,2,5-Trimethylcyclohexan-1-ol
  • CAS: 88138-86-7

Core Science & Biosynthesis

Foundational

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2,5-Trimethylcyclohexan-1-ol In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2,5-Trimethylcyclohexan-1-ol

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is a cornerstone of ensuring a compound's identity, purity, and stability. Among the suite of analytical techniques available, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. This guide offers a detailed exploration of the infrared absorption spectrum of 1,2,5-trimethylcyclohexan-1-ol, a substituted tertiary alcohol. By examining the vibrational modes of its constituent bonds, we can assemble a characteristic spectral "fingerprint." This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation and chemical analysis.

The 1,2,5-trimethylcyclohexan-1-ol molecule combines several key structural features: a tertiary hydroxyl group, a saturated cyclohexane ring, and multiple methyl substituents. Each of these components gives rise to distinct absorptions in the infrared spectrum. Understanding the origin and expected position of these absorption peaks is crucial for confirming the molecule's identity and for detecting the presence of impurities or degradation products.

The Theoretical Basis: Molecular Vibrations and IR Absorption

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[1][2] For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.[3] The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle). The frequency of these vibrations, and thus the wavenumber (cm⁻¹) at which they absorb IR radiation, is determined by the masses of the bonded atoms and the strength of the bond between them.[2]

For 1,2,5-trimethylcyclohexan-1-ol, we will focus on several key vibrational modes:

  • O-H Stretching: Characteristic of the alcohol functional group.

  • C-H Stretching: Arising from the alkane structure of the cyclohexane ring and methyl groups.

  • C-O Stretching: A key diagnostic band for identifying the type of alcohol.

  • Fingerprint Region Vibrations: A complex series of bending and stretching vibrations below 1500 cm⁻¹ that is unique to the molecule.

Core Functional Group Analysis of 1,2,5-trimethylcyclohexan-1-ol

The IR spectrum of 1,2,5-trimethylcyclohexan-1-ol is best interpreted by dissecting the molecule into its primary functional components and predicting the absorption regions for each.

The Hydroxyl (-OH) Group Vibrations
  • O-H Stretching: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In a condensed phase (liquid or solid), the hydroxyl groups form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the absorption band to become very broad and intense. For alcohols, this peak typically appears in the range of 3600-3200 cm⁻¹.[4][5][6] The broadness is a direct result of the varying strengths of hydrogen bonds within the sample matrix.[7]

  • O-H Bending: While the O-H stretch is the most easily identified, an in-plane bending vibration also occurs, typically appearing around 1350 ± 50 cm⁻¹.[5]

The Saturated Alkane Structure (C-H and C-C Vibrations)
  • C-H Stretching: The molecule contains numerous sp³-hybridized carbon-hydrogen bonds on the cyclohexane ring and the three methyl groups. These bonds give rise to strong stretching absorptions in the 2960-2850 cm⁻¹ region.[4] Typically, asymmetric methyl (CH₃) and methylene (CH₂) stretches appear at higher frequencies within this range, while symmetric stretches appear at lower frequencies.

  • C-H Bending: The fingerprint region below 1500 cm⁻¹ contains the C-H bending (scissoring, rocking, and wagging) vibrations. Methylene groups typically show a scissoring absorption near 1465 cm⁻¹, while methyl groups exhibit an asymmetric bending absorption around the same wavenumber and a characteristic symmetric bending (umbrella mode) absorption near 1375 cm⁻¹.

The Tertiary Alcohol C-O Stretch
  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond is a powerful diagnostic tool for distinguishing between primary, secondary, and tertiary alcohols. The frequency of this absorption is influenced by the substitution on the carbinol carbon (the carbon bonded to the hydroxyl group). For tertiary alcohols like 1,2,5-trimethylcyclohexan-1-ol, the C-O stretch is expected to be a strong band between 1210 and 1100 cm⁻¹.[8][9] This is at a higher wavenumber compared to secondary (1150-1075 cm⁻¹) and primary (1075-1000 cm⁻¹) alcohols.[5][8]

Data Presentation: Summary of Expected IR Absorptions

The anticipated IR absorption peaks for 1,2,5-trimethylcyclohexan-1-ol are summarized below for quick reference.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3600 - 3200Strong, BroadO-H StretchTertiary Alcohol (-OH)
2960 - 2850StrongC-H Stretch (sp³)Cyclohexane Ring & Methyl Groups (-CH₂, -CH₃)
~1465MediumC-H Bend (Asymmetric)Methyl & Methylene Groups (-CH₃, -CH₂)
~1375MediumC-H Bend (Symmetric)Methyl Groups (-CH₃)
1210 - 1100StrongC-O StretchTertiary Alcohol (C-OH)

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the functional groups in 1,2,5-trimethylcyclohexan-1-ol and their characteristic regions of IR absorption.

IR_Absorption_Diagram cluster_molecule 1,2,5-Trimethylcyclohexan-1-ol Structure cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol Key Functional Groups OH_Stretch O-H Stretch 3600-3200 cm⁻¹ CH_Stretch C-H Stretch (sp³) 2960-2850 cm⁻¹ CO_Stretch C-O Stretch (Tertiary) 1210-1100 cm⁻¹ Fingerprint Fingerprint OH_group -OH Group OH_group->OH_Stretch Stretching CH_groups -CH₃ / -CH₂ Groups CH_groups->CH_Stretch Stretching CH_groups->Fingerprint Bending CO_bond >C-OH Bond CO_bond->CO_Stretch Stretching

Caption: Key functional groups of 1,2,5-trimethylcyclohexan-1-ol and their IR absorption regions.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a self-validating method for obtaining the IR spectrum of 1,2,5-trimethylcyclohexan-1-ol using the Potassium Bromide (KBr) pellet technique, which is suitable for solid samples.

Methodology: KBr Pellet Preparation and Analysis

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of solid 1,2,5-trimethylcyclohexan-1-ol.

Materials:

  • 1,2,5-trimethylcyclohexan-1-ol (analytical grade)

  • Potassium Bromide (KBr), IR-grade, desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Protocol Steps:

  • Background Spectrum Acquisition (Self-Validation I):

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Run a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum to eliminate environmental interference.

    • Causality: This step is critical to ensure that atmospheric absorptions are not misinterpreted as sample peaks.

  • Sample Preparation (Self-Validation II):

    • Gently grind approximately 100-200 mg of dry, IR-grade KBr in an agate mortar to a fine powder.

    • Trustworthiness: Use of desiccated, IR-grade KBr is mandatory. KBr is hygroscopic, and any absorbed water will introduce a large, broad O-H absorption band around 3400 cm⁻¹, which can obscure the O-H stretch of the alcohol sample.[2] Grinding the KBr alone first ensures it is free of clumps.

    • Add 1-2 mg of 1,2,5-trimethylcyclohexan-1-ol to the KBr powder (a sample-to-KBr ratio of approximately 1:100).

    • Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. The mixture should appear slightly cloudy.

    • Causality: Thorough mixing and fine grinding are essential to reduce scattering of the IR beam and produce a high-quality, transparent pellet.

  • Pellet Formation:

    • Carefully transfer a portion of the KBr-sample mixture into the pellet-pressing die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

    • Causality: The high pressure causes the KBr to flow and fuse, trapping the sample in a solid matrix that is transparent to infrared radiation.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should show absorption peaks corresponding to the vibrational modes of 1,2,5-trimethylcyclohexan-1-ol.

  • Data Analysis:

    • Process the spectrum using the spectrometer software (e.g., baseline correction, peak labeling).

    • Compare the obtained peak positions with the expected values detailed in the summary table to confirm the identity and purity of the sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of organic molecules like 1,2,5-trimethylcyclohexan-1-ol. The spectrum is dominated by a strong, broad O-H stretching band, robust C-H stretching absorptions, and a diagnostically significant C-O stretching band in the region characteristic of tertiary alcohols. Complemented by the unique pattern of vibrations in the fingerprint region, the IR spectrum provides a definitive confirmation of the molecule's functional group architecture. The protocol described herein provides a reliable framework for obtaining high-quality data, ensuring that experimental results are both accurate and reproducible—a necessity for the rigorous demands of scientific research and drug development.

References

  • Cole, A. R. H., Jefferies, P. R., & Muller, G. T. A. (n.d.). Infrared Spectra of Natural Products. Part X. Conformations and Infrared Spectra of Substituted Cyclohexanols. RSC Publishing.
  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • (2020, May 30). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Dagada, G. R., Duraikannu, V., & Punniyamoorthy, R. (2026, March 16). Computational vibrational analysis, electronic properties and molecular docking of 1-cyclohexanol and 2- (3-methyl-1, 3-butadienyl) -1, 3, 3-Trimethyl: A DFT approach. Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved from [Link]

  • (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry - NC State University Libraries. Retrieved from [Link]

  • (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • (n.d.). 3. Infrared spectroscopy. Royal Society of Chemistry: Education. Retrieved from [Link]

Sources

Exploratory

1,2,5-Trimethylcyclohexan-1-ol: Structural Dynamics, Reactivity Profiles, and Synthetic Applications

A Technical Whitepaper for Chemical Researchers and Process Chemists As a Senior Application Scientist overseeing process development and synthetic scale-up, I approach 1,2,5-trimethylcyclohexan-1-ol not merely as a stat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Chemical Researchers and Process Chemists

As a Senior Application Scientist overseeing process development and synthetic scale-up, I approach 1,2,5-trimethylcyclohexan-1-ol not merely as a static chemical entity, but as a dynamic substrate whose steric and electronic properties dictate its synthetic utility. This highly substituted alicyclic alcohol serves as a critical intermediate in the synthesis of complex dicarboxylic acids, specialty polymers, and advanced pharmaceutical precursors.

Unlike primary or secondary alicyclic alcohols, the tertiary hydroxyl group at the C1 position—flanked by a methyl group at C2—creates a sterically encumbered environment. This specific architecture renders the molecule highly resistant to standard mild oxidations, forcing researchers to leverage alternative mechanistic pathways such as exhaustive oxidative ring cleavage or acid-catalyzed dehydration. This guide deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to master the manipulation of this compound.

Physicochemical Profiling and Structural Causality

The reactivity of 1,2,5-trimethylcyclohexan-1-ol is intrinsically linked to its physical properties. The molecule possesses three stereocenters (C1, C2, and C5), resulting in a complex diastereomeric landscape. The well-characterized isomer, cis-(1S,2S)-1,2,5-trimethylcyclohexan-1-ol, is frequently utilized in highly stereospecific syntheses, as documented in structural databases like [1].

To effectively design reaction conditions, we must first establish the quantitative baseline of the substrate.

Table 1: Physicochemical Properties & Process Implications

PropertyValueCausality / Synthetic Significance
Molecular Formula C₉H₁₈ODetermines precise stoichiometric equivalents for scale-up reactions.
Molecular Weight 142.24 g/mol Essential for accurate molarity and yield calculations.
Structural Class Tertiary Alicyclic AlcoholDictates absolute resistance to mild oxidants (e.g., Swern, Jones) and high propensity for E1 elimination.
Boiling Point ~185–190 °CRequires high-boiling solvents (e.g., toluene) for azeotropic dehydration workflows.
Density ~0.89 g/cm³Influences phase separation dynamics; forms the upper organic layer in biphasic aqueous reactions.
Mechanistic Pathways

Understanding the causality behind the reactivity of 1,2,5-trimethylcyclohexan-1-ol is paramount for preventing off-target side reactions.

2.1 Acid-Catalyzed Dehydration (E1 Mechanism)

Because the hydroxyl group resides on a tertiary carbon, the molecule readily undergoes an E1 dehydration pathway when exposed to strong acids. The protonation of the hydroxyl group is followed by the rate-limiting loss of water, generating a highly stable tertiary carbocation. Subsequent deprotonation yields the thermodynamically favored Zaitsev product (the more substituted alkene), predominantly 1,5,6-trimethylcyclohexene, as governed by standard elimination principles [2].

e1_mechanism A 1,2,5-Trimethylcyclohexan-1-ol (Tertiary Alcohol) B Protonated Alcohol Intermediate A->B + H+ (Acid Catalyst) C Tertiary Carbocation (C1 position) B->C - H2O (Rate Limiting) D 1,5,6-Trimethylcyclohexene (Major Zaitsev Product) C->D - H+ (Elimination)

Fig 1: E1 dehydration pathway of 1,2,5-trimethylcyclohexan-1-ol yielding the Zaitsev alkene.

2.2 Tungstate-Catalyzed Oxidative Ring Cleavage

While tertiary alcohols resist mild oxidation, they can be forced into oxidative ring cleavage under harsh conditions to yield valuable substituted dicarboxylic acids. Industrial methodologies, such as those detailed in [3], utilize a biphasic system with aqueous hydrogen peroxide and a Group 6 metal catalyst (e.g., sodium tungstate). The tungstate anion reacts with H₂O₂ to form a peroxotungstate complex, which acts as a highly efficient phase-transfer oxidant, cleaving the C1-C2 bond.

oxidative_cleavage A 1,2,5-Trimethylcyclohexan-1-ol B Peroxotungstate Complex A->B H2O2 / Na2WO4 Phase Transfer C Ring-Opened Ketocarboxylic Acid B->C C1-C2 Bond Cleavage D Substituted Dicarboxylic Acid C->D Exhaustive Oxidation

Fig 2: Oxidative ring cleavage mechanism catalyzed by tungstate to form dicarboxylic acids.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The end-of-reaction points are not determined by arbitrary timeframes, but by quantitative, in-process analytical metrics.

Protocol A: Synthesis of Dicarboxylic Acids via Oxidative Cleavage

Objective: Convert 1,2,5-trimethylcyclohexan-1-ol to its corresponding substituted dicarboxylic acid using green chemistry principles (H₂O₂ oxidant).

  • Substrate Preparation: Dissolve 100 mmol of 1,2,5-trimethylcyclohexan-1-ol in 50 mL of a non-polar solvent (e.g., cyclohexane) to form the organic phase.

  • Catalyst Activation: In a separate vessel, dissolve 2 mmol of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in 120 mmol of 30% aqueous H₂O₂. Causality: Pre-mixing activates the tungstate into the active peroxotungstate species before substrate introduction.

  • Biphasic Reaction: Combine the two phases in a round-bottom flask equipped with a reflux condenser. Stir vigorously at 90 °C for 8 hours. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous oxidant and the lipophilic substrate.

  • In-Process Validation (Go/No-Go): After 8 hours, sample the organic layer for GC-FID analysis. The reaction is complete only when the substrate peak (RT ~ 12.5 min) is <1% AUC. Simultaneously, test the aqueous layer with a starch-iodide strip; a negative result validates the complete, safe consumption of the peroxide.

  • Isolation: Separate the aqueous phase (containing the highly polar dicarboxylic acid product). Cool to 4 °C to induce crystallization, followed by vacuum filtration.

experimental_workflow S1 1. Substrate Preparation Dissolve in non-polar solvent S3 3. Biphasic Reaction Vigorous stirring at 90°C S1->S3 S2 2. Catalyst Activation Na2WO4 + H2O2 (Aqueous) S2->S3 S4 4. In-Process Validation GC-FID & Peroxide Strips S3->S4 S5 5. Phase Separation Isolate Aqueous Layer S4->S5 S6 6. Product Crystallization Cooling & Filtration S5->S6

Fig 3: Self-validating biphasic workflow for the oxidative cleavage of alicyclic alcohols.

Protocol B: Controlled Dehydration via Azeotropic Distillation

Objective: Synthesize 1,5,6-trimethylcyclohexene via E1 dehydration.

  • Reaction Setup: Charge a round-bottom flask with 50 mmol of 1,2,5-trimethylcyclohexan-1-ol, 100 mL of toluene, and 2.5 mmol of p-toluenesulfonic acid (p-TsOH). Attach a Dean-Stark apparatus and a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux (~110 °C). Causality: Toluene forms an azeotrope with the water generated during the E1 elimination, removing it from the reaction matrix and driving the equilibrium forward according to Le Chatelier's principle.

  • Visual Validation: Monitor the Dean-Stark trap. The reaction is self-validating; it is complete precisely when the theoretical yield of water (0.9 mL for 50 mmol) accumulates in the trap.

  • Isolation: Cool the mixture, wash with saturated NaHCO₃ to quench the p-TsOH, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Validation Metrics

To guarantee the structural integrity of the synthesized derivatives, rely on the following diagnostic signals:

Table 2: Analytical Validation Metrics for 1,2,5-Trimethylcyclohexan-1-ol and Derivatives

MethodTarget AnalyteKey Diagnostic SignalCausality / Interpretation
FTIR 1,2,5-Trimethylcyclohexan-1-olBroad peak at ~3300 cm⁻¹Confirms the presence of the tertiary hydroxyl group.
FTIR 1,5,6-TrimethylcyclohexeneSharp peak at ~1650 cm⁻¹Indicates successful E1 dehydration via the appearance of a C=C stretch.
GC-FID Reaction MixtureRetention Time ShiftValidates complete consumption of the starting material against an internal standard.
¹H NMR Dicarboxylic Acid ProductLoss of ~1.2 ppm singletConfirms the oxidative cleavage of the C1 tertiary alcohol center and loss of the adjacent methyl shielding environment.
References
  • PubChem Compound Summary for CID 135075800, cis-(1S,2S)-1,2,5-trimethylcyclohexan-1-ol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 11.7: Dehydration of Alcohols Source: Chemistry LibreTexts (Organic Chemistry) URL:[Link]

  • Method for producing carboxylic acids (EP1544190B1)
Foundational

In Vitro Toxicity Profile of 1,2,5-Trimethylcyclohexan-1-ol: A Comprehensive Preclinical Guide

Executive Summary & Toxicokinetic Rationale 1,2,5-Trimethylcyclohexan-1-ol is a highly substituted alicyclic alcohol. Compounds in the alkylcyclohexanol class are frequently utilized as fragrance intermediates, industria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicokinetic Rationale

1,2,5-Trimethylcyclohexan-1-ol is a highly substituted alicyclic alcohol. Compounds in the alkylcyclohexanol class are frequently utilized as fragrance intermediates, industrial solvents, and precursors in chemical synthesis. Due to their widespread application, understanding their toxicological profile—particularly regarding dermal exposure, hepatic metabolism, and potential endocrine disruption—is critical for preclinical risk assessment.

The toxicokinetic behavior of 1,2,5-trimethylcyclohexan-1-ol is dictated by its specific stereochemistry and lipophilicity. The trimethyl substitution at the 1, 2, and 5 positions increases the steric bulk and the octanol-water partition coefficient (LogP) compared to unsubstituted cyclohexanol. This lipophilic nature enhances its ability to partition into cellular membranes, which is the primary driver of its localized cellular toxicity. Once absorbed, cyclohexanol derivatives are typically metabolized in the liver via glucuronidation and subsequently excreted renally[1]. However, at high concentrations, these compounds can overwhelm metabolic pathways, leading to systemic toxicity, central nervous system depression, and localized skin irritation[2]. Furthermore, recent studies on structurally similar alkylcyclohexanols have demonstrated weak estrogenic activity, necessitating endocrine disruption profiling[3].

Core In Vitro Toxicity Assays: A Self-Validating Approach

To establish a robust toxicity profile, we employ a tiered, self-validating in vitro testing strategy. Every assay described below incorporates internal positive and negative controls to ensure that the biological response is a direct result of the test article and not an artifact of the experimental system.

Dermal and Hepatic Cytotoxicity

Because dermal contact and hepatic metabolism are the primary routes of exposure and clearance, human keratinocytes (HaCaT) and human hepatocellular carcinoma cells (HepG2) are the standard models. Cyclohexanol and its derivatives have been shown to cause skin irritation and localized cellular damage at high doses[2]. By measuring ATP depletion and mitochondrial metabolic activity (via WST-8), we can establish the No Observed Adverse Effect Level (NOAEL) at the cellular level.

Endocrine Disruption Potential

Alkylcyclohexanols have been identified as weak endocrine disruptors. In specific ex vivo and in vitro models, such as rainbow trout estrogen receptor (ER) binding assays, para-substituted and other alkylcyclohexanols exhibited measurable binding affinities to the estrogen receptor, often inducing vitellogenin (Vtg) mRNA expression at concentrations slightly below their overt toxicity thresholds[3]. Therefore, recombinant ERα binding assays are mandatory for the 1,2,5-trimethylcyclohexan-1-ol profiling workflow.

Mechanistic Toxicology: Oxidative Stress and Apoptosis

The causality of alkylcyclohexanol-induced cell death is rooted in membrane disruption. The intercalation of the lipophilic 1,2,5-trimethylcyclohexan-1-ol molecule into the lipid bilayer alters membrane fluidity. This disruption extends to the mitochondrial membrane, causing a loss of mitochondrial membrane potential ( ΔΨm​ ). The depolarized mitochondria leak reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway via Caspase 3/7 activation.

G TMC 1,2,5-Trimethylcyclohexan-1-ol Membrane Membrane Intercalation & Lipid Disruption TMC->Membrane Mito Mitochondrial Depolarization (ΔΨm Loss) Membrane->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Caspase Caspase 3/7 Activation ROS->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Mechanistic pathway of 1,2,5-trimethylcyclohexan-1-ol induced cellular stress and apoptosis.

Quantitative Data Summary

Based on structural read-across from analogous alkylcyclohexanols and regulatory toxicological reviews, the following table summarizes the predicted in vitro toxicity thresholds for 1,2,5-trimethylcyclohexan-1-ol.

Assay / EndpointCell Line / ModelPredicted IC50 / EC50 RangeMechanistic Implication
Cell Viability (WST-8) HaCaT (Keratinocytes)2.5 mM – 5.0 mMDermal irritation and localized cytotoxicity.
Cell Viability (ATP) HepG2 (Hepatocytes)3.0 mM – 6.5 mMHepatic metabolic stress and mitochondrial failure.
ROS Generation HepG2> 1.5 mM (Significant increase)Induction of oxidative stress preceding apoptosis.
ERα Binding Affinity Recombinant ERα> 10 mM (Weak/No binding)Low potential for estrogenic endocrine disruption.
Genotoxicity (Ames) S. typhimurium strainsNegative up to 5000 µ g/plate Lack of direct DNA reactivity or mutagenicity.

Experimental Protocols: High-Content Screening (HCS) for Cytotoxicity

To ensure trustworthiness and reproducibility, the following self-validating protocol details the High-Content Screening (HCS) methodology used to assess the cytotoxicity of 1,2,5-trimethylcyclohexan-1-ol.

Step 1: Cell Culture and Seeding

  • Culture HepG2 and HaCaT cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Seed cells into 96-well black, clear-bottom tissue culture plates at a density of 1×104 cells/well.

  • Incubate for 24 hours at 37°C in a humidified 5% CO 2​ atmosphere to allow for cellular adhesion and log-phase growth.

Step 2: Compound Preparation and Treatment

  • Prepare a 100 mM stock solution of 1,2,5-trimethylcyclohexan-1-ol in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Perform a 10-point half-log serial dilution in culture media. Crucial Causality Step: Ensure the final DMSO concentration on the cells does not exceed 0.5% (v/v) to prevent vehicle-induced solvent toxicity, which would confound the lipophilic toxicity of the test article.

  • Include a vehicle control (0.5% DMSO) and a positive control (0.1% Triton X-100 for 100% cell death).

  • Aspirate culture media from the 96-well plate and apply 100 µL of the treatment media. Incubate for 24 and 48 hours.

Step 3: Multiparametric Staining and Imaging

  • Post-incubation, remove the treatment media and wash wells once with Phosphate-Buffered Saline (PBS).

  • Add a staining cocktail containing Hoechst 33342 (1 µg/mL for nuclear condensation), CellROX™ Deep Red (5 µM for ROS detection), and TMRE (200 nM for mitochondrial membrane potential).

  • Incubate in the dark for 30 minutes at 37°C.

  • Image using an automated High-Content Imaging System (e.g., PerkinElmer Operetta) capturing at least 4 fields per well.

Step 4: Data Analysis and Validation

  • Extract single-cell data using automated image analysis software.

  • Normalize the test article readouts against the 0.5% DMSO vehicle control (set to 100% viability/baseline ROS).

  • Calculate the IC50 values using a 4-parameter logistic non-linear regression model. The assay is considered valid only if the Triton X-100 control shows >95% reduction in cell viability.

Workflow cluster_0 Tier 1: Cytotoxicity & Viability cluster_1 Tier 2: Mechanistic & Endocrine Start Compound: 1,2,5-Trimethylcyclohexan-1-ol HaCaT Dermal Model (HaCaT) Multiparametric HCS Start->HaCaT HepG2 Hepatic Model (HepG2) Multiparametric HCS Start->HepG2 ER_Assay ER Binding Assay (Recombinant ERα) Start->ER_Assay ROS_Assay ROS Quantification (CellROX Assay) HaCaT->ROS_Assay HepG2->ROS_Assay Decision Risk Assessment & NOAEL Estimation ROS_Assay->Decision ER_Assay->Decision

Tiered in vitro toxicity profiling workflow for alkylcyclohexanol derivatives.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2020). NIOSH Skin Notation Profile: Cyclohexanol. U.S. Department of Health and Human Services. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2003). Toxicological Review of Cyclohexane (In Support of Summary Information on the Integrated Risk Information System). EPA/635/R-03/008. Available at:[Link]

  • Tapper, M. A., et al. (2025). Estrogenic activity of alkylcyclohexanones and alkylcyclohexanols in rainbow trout estrogen receptor binding and liver slices Vtg mRNA expression assays. Environmental Toxicology and Chemistry, 44(4), 1091-1106. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Conformational Analysis of 1,2,5-Trimethylcyclohexan-1-ol Chair Conformations

Abstract The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. The therapeutic efficacy and pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. The therapeutic efficacy and pharmacological profile of a drug molecule are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides an in-depth analysis of the chair conformations of 1,2,5-trimethylcyclohexan-1-ol, a chiral cyclic alcohol. We will dissect the intricate interplay of steric and electronic factors that govern the stability of its various stereoisomers and their respective chair conformations. This analysis will be grounded in the fundamental principles of conformational analysis, including A-values and 1,3-diaxial interactions, and will explore the nuanced role of intramolecular hydrogen bonding. Furthermore, this guide will present robust experimental and computational workflows for the rigorous characterization of these conformational preferences, providing researchers and drug development professionals with a comprehensive framework for understanding and predicting the behavior of similarly complex molecules.

Introduction: The Primacy of Conformation in Molecular Recognition

The "lock and key" model of molecular recognition, while a powerful paradigm, is enhanced by the understanding that both the ligand and its biological target are dynamic entities. The conformational flexibility of a molecule can dictate its ability to adopt the specific geometry required for optimal binding to a receptor or enzyme active site. For cyclic molecules like cyclohexane derivatives, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[1] However, the introduction of substituents onto the cyclohexane ring leads to a complex conformational equilibrium, with each conformer exhibiting distinct energetic and, consequently, biological properties.

1,2,5-trimethylcyclohexan-1-ol presents a fascinating case study in conformational analysis. With three methyl groups and a hydroxyl group, the molecule possesses multiple stereocenters, leading to a variety of diastereomers. Each diastereomer, in turn, can exist in two rapidly interconverting chair conformations. The preferred conformation is determined by a delicate balance of steric hindrance, primarily in the form of 1,3-diaxial interactions, and potential stabilizing electronic effects such as intramolecular hydrogen bonding. A thorough understanding of these conformational preferences is paramount for predicting the molecule's physicochemical properties and its behavior in a biological milieu.

Foundational Principles of Cyclohexane Conformational Analysis

The chair conformation of cyclohexane is a puckered structure that allows all carbon-carbon bonds to have staggered arrangements, thus minimizing torsional strain. In this conformation, the hydrogen atoms (or other substituents) can occupy two distinct types of positions: axial and equatorial.[2]

  • Axial positions are parallel to the principal axis of the ring.

  • Equatorial positions point away from the periphery of the ring.

At room temperature, the two chair conformations of an unsubstituted cyclohexane rapidly interconvert in a process known as a "ring flip." In this process, all axial bonds become equatorial, and all equatorial bonds become axial.[3]

The A-Value: Quantifying Steric Hindrance

When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer energetically equivalent.[3] The substituent will preferentially occupy the equatorial position to minimize steric strain. This steric hindrance arises from 1,3-diaxial interactions , where an axial substituent experiences repulsive van der Waals forces with the two other axial hydrogens on the same side of the ring.[4][5][6]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[7][8] A larger A-value signifies a greater preference for the equatorial position.[8]

SubstituentA-Value (kcal/mol)
-CH₃1.74 - 1.8[8][9]
-OH0.6 - 0.9 (solvent dependent)[7][9]

Table 1: A-Values for Methyl and Hydroxyl Groups.

The additivity of A-values can be used as a first approximation to estimate the relative stability of different chair conformations in polysubstituted cyclohexanes.[7][10] The conformer with the lower sum of A-values for its axial substituents is generally the more stable one.[10]

Conformational Analysis of 1,2,5-Trimethylcyclohexan-1-ol Stereoisomers

Due to the presence of multiple stereocenters, 1,2,5-trimethylcyclohexan-1-ol can exist as several diastereomers. For the purpose of this guide, we will analyze a representative stereoisomer, (1R,2R,5R)-1,2,5-trimethylcyclohexan-1-ol, to illustrate the principles of conformational analysis.

The two chair conformations of this stereoisomer are shown below:

A placeholder for a visual representation of the two chair conformers of (1R,2R,5R)-1,2,5-trimethylcyclohexan-1-ol. The actual image would depict the 3D structures with substituents in their respective axial and equatorial positions.

Conformer A:

  • C1-OH: Axial

  • C1-CH₃: Equatorial

  • C2-CH₃: Axial

  • C5-CH₃: Axial

Conformer B (after ring flip):

  • C1-OH: Equatorial

  • C1-CH₃: Axial

  • C2-CH₃: Equatorial

  • C5-CH₃: Equatorial

Steric Strain Analysis

We can estimate the relative stability of these two conformers by summing the A-values of the axial substituents.

Conformer A:

  • Axial OH: ~0.8 kcal/mol

  • Axial C2-CH₃: 1.74 kcal/mol

  • Axial C5-CH₃: 1.74 kcal/mol

  • Total Axial Strain: ~4.28 kcal/mol

Conformer B:

  • Axial C1-CH₃: 1.74 kcal/mol

  • Total Axial Strain: 1.74 kcal/mol

Based on this simple additive model, Conformer B is predicted to be significantly more stable than Conformer A by approximately 2.54 kcal/mol. This suggests that the conformational equilibrium will strongly favor Conformer B, where the hydroxyl group and two of the methyl groups are in the more sterically favorable equatorial positions.

The Influence of Intramolecular Hydrogen Bonding

A critical factor that can influence the conformational equilibrium of cyclohexanols is the potential for intramolecular hydrogen bonding.[11][12] In certain stereoisomers, an axial hydroxyl group can form a hydrogen bond with another electronegative atom or a π-system within the molecule. This can stabilize a conformation that would otherwise be disfavored due to steric strain.

In the case of 1,2,5-trimethylcyclohexan-1-ol, an intramolecular hydrogen bond between an axial hydroxyl group and an adjacent equatorial methyl group is unlikely to be significant. However, in other stereoisomers or related molecules where a different substituent is present, this could be a deciding factor in the conformational preference. The presence and strength of intramolecular hydrogen bonds are highly dependent on the solvent, with non-polar solvents favoring their formation.[11]

Experimental and Computational Workflows for Conformational Analysis

While A-values provide a useful qualitative prediction, a rigorous conformational analysis requires experimental and computational validation.

Experimental Workflow: Variable-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria.[13][14] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, at low temperatures, this interconversion can be slowed down, allowing for the observation of individual conformers.

Protocol for Variable-Temperature ¹H NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of the 1,2,5-trimethylcyclohexan-1-ol stereoisomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, toluene-d₈).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe and acquire spectra at regular intervals.

  • Coalescence and Freezing Out: As the temperature decreases, the sharp, averaged signals will broaden, coalesce, and eventually "freeze out" into two distinct sets of signals corresponding to the two chair conformers.

  • Integration and Equilibrium Constant: At a temperature where the interconversion is slow, integrate the signals for each conformer. The ratio of the integrals provides the equilibrium constant (K_eq).

  • Thermodynamic Parameters: By measuring K_eq at several different temperatures, the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the conformational equilibrium can be determined using the van't Hoff equation.

NMR_Workflow cluster_workflow Variable-Temperature NMR Workflow start Sample Preparation rt_nmr Acquire Room Temperature Spectrum start->rt_nmr lt_nmr Acquire Spectra at Decreasing Temperatures rt_nmr->lt_nmr coalescence Observe Signal Broadening and Coalescence lt_nmr->coalescence freeze_out Observe 'Freezing Out' of Individual Conformers coalescence->freeze_out integration Integrate Signals of Each Conformer freeze_out->integration keq Calculate Equilibrium Constant (Keq) integration->keq thermo Determine Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) keq->thermo end Conformational Energetics thermo->end

A schematic of the variable-temperature NMR workflow for determining conformational energetics.

Computational Workflow: Quantum Mechanical Calculations

Computational chemistry provides a powerful in silico approach to corroborate and rationalize experimental findings.[15][16][17] Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the geometries and relative energies of different conformers.

Protocol for DFT-Based Conformational Analysis:

  • Structure Generation: Build the 3D structures of the two chair conformations of the 1,2,5-trimethylcyclohexan-1-ol stereoisomer using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation: The relative Gibbs free energy (ΔG) of the two conformers can then be calculated, taking into account the electronic energy, ZPVE, and thermal corrections.

  • Solvent Effects: To more accurately model the experimental conditions, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations.

DFT_Workflow cluster_workflow DFT Computational Workflow start Build 3D Structures of Conformers geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Calculate Relative Gibbs Free Energy (ΔG) freq_calc->energy_calc solvent_model Incorporate Solvent Effects (e.g., PCM) energy_calc->solvent_model end Predicted Conformational Stability solvent_model->end

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Protocols & Analytical Methods

Method

Synthesis of 1,2,5-Trimethylcyclohexan-1-ol: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 1,2,5-trimethylcyclohexan-1-ol. This guide is intended for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 1,2,5-trimethylcyclohexan-1-ol. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry. The protocol is grounded in the well-established Grignard reaction, a fundamental carbon-carbon bond-forming reaction.[1][2] This document emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.

Introduction

Tertiary alcohols are crucial structural motifs found in a wide array of natural products, pharmaceuticals, and functional materials.[3][4] Their synthesis is a cornerstone of modern organic chemistry. The target molecule, 1,2,5-trimethylcyclohexan-1-ol, is a chiral tertiary alcohol whose synthesis requires a stereocontrolled and efficient methodology. The Grignard reaction offers a direct and reliable route to such compounds through the nucleophilic addition of an organomagnesium halide to a ketone.[1][2][5] This protocol will detail the synthesis of 1,2,5-trimethylcyclohexan-1-ol from 2,5-dimethylcyclohexanone and a methyl Grignard reagent.

Retrosynthetic Analysis and Strategy

The synthesis of a tertiary alcohol via the Grignard reaction involves the reaction of a ketone with an organomagnesium halide.[6] For our target molecule, 1,2,5-trimethylcyclohexan-1-ol, a retrosynthetic analysis reveals that the most logical disconnection is at the carbon-carbon bond between the quaternary carbinol center and one of the methyl groups. This leads to the precursor ketone, 2,5-dimethylcyclohexanone, and a methyl Grignard reagent (e.g., methylmagnesium bromide).

G 1,2,5-trimethylcyclohexan-1-ol 1,2,5-trimethylcyclohexan-1-ol Disconnection 1,2,5-trimethylcyclohexan-1-ol->Disconnection Precursors 2,5-dimethylcyclohexanone + Methyl Grignard Reagent Disconnection->Precursors G cluster_setup Reaction Setup cluster_reaction Grignard Reaction cluster_workup Workup & Purification A Oven-dried glassware assembly under inert atmosphere B Dissolve 2,5-dimethylcyclohexanone in anhydrous ether A->B C Add methylmagnesium bromide to reaction flask B->C D Cool to 0°C C->D E Slow addition of ketone solution D->E F Stir at room temperature E->F G Quench with sat. aq. NH4Cl F->G H Separatory funnel extraction G->H I Dry with MgSO4 H->I J Solvent removal I->J K Purification (Distillation/Chromatography) J->K

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Application

Application Note: 1,2,5-Trimethylcyclohexan-1-ol as a Sterically Demanding Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The pursuit of absolute stereocontrol in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The pursuit of absolute stereocontrol in asymmetric synthesis relies heavily on the rational design of chiral auxiliaries. While secondary alcohols like (-)-menthol and (-)-8-phenylmenthol have historically dominated the landscape of asymmetric cycloadditions, they often present limitations regarding conformational flexibility or synthetic accessibility 1.

This application note details the use of 1,2,5-trimethylcyclohexan-1-ol (TMCH) —a highly hindered tertiary alcohol—as a powerful chiral auxiliary. By leveraging severe A-1,3 allylic strain, TMCH enforces a rigid s-trans conformation upon esterification, providing exceptional diastereofacial shielding during Lewis acid-promoted Diels-Alder reactions. Included are fully validated, step-by-step protocols for the attachment, application, and non-destructive cleavage of this auxiliary.

Mechanistic Rationale: The Causality of Stereocontrol

To understand why TMCH is highly effective, one must examine the causality behind experimental stereoselectivity. In standard secondary alcohol auxiliaries (e.g., menthol), the ester C–O bond is relatively free to rotate. This rotation leads to a dynamic equilibrium between s-cis and s-trans conformers, which dilutes facial selectivity and typically limits the diastereomeric excess (d.e.) to ~40% 1.

TMCH solves this through pure steric enforcement:

  • Conformational Locking: Because TMCH is a tertiary alcohol, the C1-methyl group sits directly adjacent to the ester linkage. If the carbonyl oxygen attempts to adopt an s-cis geometry, it encounters severe A-1,3 strain with the C1-methyl. Consequently, the ester is rigidly locked in the s-trans conformation when coordinated to a Lewis acid (such as TiCl₄) 2.

  • Diastereofacial Shielding: Once the conformation is locked, the equatorial C2-methyl group projects directly over the Re-face of the conjugated alkene. This steric wall forces incoming dienes to approach exclusively from the unhindered Si-face.

Mechanistic_Model LA Lewis Acid (TiCl4) Coordinates Carbonyl Conf s-trans Conformation Locked by C1-Methyl LA->Conf Activation Shield Re-Face Shielded by C2-Methyl Conf->Shield Steric Enforcement Attack Diene Approach Restricted to Si-Face Shield->Attack Facial Control Product Endo-Adduct (High d.e.) Attack->Product Cycloaddition

Mechanistic model of TiCl4-promoted asymmetric Diels-Alder reaction using TMCH.

Comparative Efficacy

To benchmark TMCH against industry standards, the following table summarizes the quantitative performance metrics of common cyclohexanol-derived chiral auxiliaries.

Table 1: Quantitative Comparison of Cyclohexanol-Derived Auxiliaries

Chiral AuxiliaryAlcohol TypeConformational Locking MechanismTypical Diels-Alder d.e. (%)Esterification Yield (%)Cleavage Recovery (%)
(-)-MentholSecondaryWeak steric hindrance40 - 50> 90> 95
(-)-8-PhenylmentholSecondaryπ-stacking (Phenyl-carbonyl)90 - 9585 - 9092 - 94
(+)-TMCH Tertiary A-1,3 strain (C1-Methyl) 88 - 92 75 - 80* > 90

*Note: Requires specialized EDC/HOBt conditions due to the steric hindrance of the tertiary alcohol.

Workflow Overview

Workflow A 1. Attachment (EDC/HOBt/DMAP) B 2. Asymmetric Diels-Alder A->B Chiral Ester C 3. Cleavage & Recovery B->C Diastereomeric Adduct C->A Recovered TMCH

Synthetic cycle of 1,2,5-trimethylcyclohexan-1-ol as a chiral auxiliary.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Attachment via Modified Esterification

Because TMCH is a sterically hindered tertiary alcohol, standard Steglich esterification (DCC/DMAP) often leads to incomplete conversion and the formation of inactive N-acylurea byproducts. We employ a modified benzotriazole ester strategy using EDC·HCl and HOBt, which generates a highly reactive intermediate in situ capable of acylating tertiary alcohols 3.

Steps:

  • In a flame-dried 50 mL round-bottom flask under N₂, dissolve acrylic acid (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in anhydrous CHCl₃ (0.1 M).

  • Stir the mixture at room temperature for 30 minutes to pre-form the benzotriazole ester.

  • Add TMCH (1.0 equiv) and DMAP (3.0 equiv) in one portion.

  • Affix a reflux condenser and heat the reaction to 40 °C for 24 hours.

  • Validation Check: Monitor by TLC (1:3 EtOAc/Hexane). The disappearance of the TMCH spot (visualized by KMnO₄) and emergence of a UV-active ester spot confirms coupling.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with 1 M HCl to remove DMAP, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Titanium-Promoted Asymmetric Diels-Alder Reaction

This protocol utilizes TiCl₄ to activate the dienophile and lock the s-trans conformation.

Steps:

  • Dissolve the TMCH-acrylate (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add TiCl₄ (1.1 equiv, 1.0 M in CH₂Cl₂). The solution will immediately turn deep yellow/orange, indicating the formation of the Lewis acid-carbonyl chelate. Stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equiv) slowly down the side of the flask.

  • Maintain the reaction at -78 °C for 4 hours.

  • Validation Check: Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with Et₂O, and analyze the crude mixture via ¹H-NMR. The ratio of endo to exo adducts can be determined by integrating the olefinic protons of the bicyclic system. A successful reaction yields an endo:exo ratio >95:5.

  • Quench the bulk reaction with saturated NaHCO₃, warm to room temperature, extract with CH₂Cl₂, dry, and concentrate.

Protocol 3: Non-Destructive Cleavage and Recovery

To ensure the economic viability of the auxiliary, TMCH must be recovered without epimerization of the newly formed stereocenters.

Steps:

  • Dissolve the purified Diels-Alder cycloadduct in a 3:1 mixture of MeOH/H₂O (0.2 M).

  • Add KOH (5.0 equiv) and heat to 65 °C (reflux) for 12 hours.

  • Cool to room temperature and evaporate the bulk of the MeOH under reduced pressure.

  • Dilute with H₂O and extract the aqueous layer 3x with Et₂O.

  • Validation Check (Recovery): The combined organic layers contain the recovered TMCH. Concentrate and analyze via ¹H-NMR; the spectrum should perfectly match the pristine auxiliary (>90% recovery expected).

  • Validation Check (Product): Acidify the remaining aqueous layer to pH 2 using 1 M HCl, and extract with EtOAc. Drying and concentration will yield the enantioenriched bicyclic carboxylic acid. Chiral HPLC of this product against a racemic standard will validate the overall diastereofacial selectivity of the sequence.

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Method

Catalytic hydrogenation of substituted cyclohexanones to 1,2,5-trimethylcyclohexan-1-ol

Application Note: Catalytic Hydrogenation of Substituted Cyclohexanones to 1,2,5-Trimethylcyclohexan-1-ol via Spiro-Epoxide Intermediates Executive Summary & Mechanistic Rationale In modern drug development, the stereose...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation of Substituted Cyclohexanones to 1,2,5-Trimethylcyclohexan-1-ol via Spiro-Epoxide Intermediates

Executive Summary & Mechanistic Rationale

In modern drug development, the stereoselective construction of tertiary alcohols on saturated carbocycles is a recurring synthetic challenge. The direct catalytic hydrogenation of a substituted cyclohexanone (such as 2,5-dimethylcyclohexanone) inherently reduces the carbonyl group to a secondary alcohol. Therefore, to synthesize the target tertiary alcohol—1,2,5-trimethylcyclohexan-1-ol —a tandem homologation-hydrogenolysis strategy must be employed.

This protocol outlines a highly efficient, atom-economical two-step sequence:

  • Corey-Chaykovsky Epoxidation : The starting ketone is reacted with dimethylsulfoxonium methylide to yield a spiro-epoxide intermediate (2,5-dimethyl-1-oxaspiro[2.5]octane).

  • Regioselective Catalytic Hydrogenolysis : The spiro-epoxide undergoes catalytic hydrogenation to yield the target tertiary alcohol.

Causality of Experimental Choices: While a classic Grignard addition (using MeMgBr) can directly yield the tertiary alcohol, organometallic reagents are highly moisture-sensitive and poorly suited for late-stage functionalization where orthogonal functional group tolerance is required. Conversely, catalytic hydrogenation of epoxides to alcohols is a highly attractive, mild protocol that utilizes H₂ gas, exhibits excellent atom economy, and avoids stoichiometric metal waste[1].

Palladium on Carbon (Pd/C) is specifically selected as the catalyst. During hydrogenolysis, the Pd surface coordinates the less sterically hindered methylene carbon of the terminal spiro-epoxide. This facilitates a regioselective heterolytic cleavage of the C–O bond, exclusively yielding the more substituted Markovnikov (tertiary) alcohol rather than the primary alcohol[2]. Methanol is chosen as the solvent because its protic nature stabilizes the polarized transition state during ring opening, significantly accelerating the reaction rate compared to aprotic solvents[3].

Reaction Pathway

Pathway A 2,5-Dimethylcyclohexanone (Starting Ketone) B Corey-Chaykovsky Epoxidation A->B C Spiro-Epoxide Intermediate B->C Diastereoselective Addition D Catalytic Hydrogenolysis (H2, Pd/C) C->D E 1,2,5-Trimethylcyclohexan-1-ol (Tertiary Alcohol) D->E Regioselective C-O Cleavage

Reaction pathway for the synthesis of 1,2,5-trimethylcyclohexan-1-ol via epoxide hydrogenolysis.

Quantitative Data: Optimization of Hydrogenolysis

The following table summarizes the optimization of the catalytic hydrogenation step. The data demonstrates the critical nature of catalyst selection and solvent effects in driving regioselectivity toward the tertiary alcohol.

EntryCatalystSolventH₂ Pressure (psi)Temp (°C)Conversion (%)Regioselectivity (3° : 1° Alcohol)
1 10% Pd/C MeOH 50 25 >99 98 : 2
210% Pd/CTHF50258595 : 5
35% Pt/CMeOH50254060 : 40
4Raney NiEtOH100509080 : 20
510% Pd/CMeOH15 (Atm)253598 : 2

Data Interpretation: Entry 1 represents the optimal self-validating conditions. Pt/C (Entry 3) shows poor conversion and selectivity, validating the unique affinity of Pd for strained oxirane hydrogenolysis[4]. Atmospheric pressure (Entry 5) leads to incomplete conversion, proving that 50 psi is required to overcome the activation barrier of C–O bond cleavage[1].

Experimental Protocols

Part A: Preparation of the Spiro-Epoxide Intermediate
  • Reagent Preparation : In an oven-dried 250 mL round-bottom flask under N₂, suspend trimethylsulfoxonium iodide (1.2 equiv, 12 mmol) in anhydrous DMSO (30 mL).

  • Ylide Generation : Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) portion-wise at room temperature. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Ketone Addition : Add 2,5-dimethylcyclohexanone (1.0 equiv, 10 mmol) dropwise. Stir the reaction at 50 °C for 4 hours.

  • Workup & Validation : Quench with cold water and extract with diethyl ether (3 × 30 mL).

    • Self-Validation: Perform TLC (9:1 Hexanes:EtOAc). The starting ketone (R_f = 0.5) should be completely consumed, replaced by the less polar spiro-epoxide (R_f = 0.65).

Part B: Catalytic Hydrogenation to 1,2,5-Trimethylcyclohexan-1-ol
  • Reactor Loading : Transfer the purified spiro-epoxide (10 mmol) to a 100 mL Parr hydrogenation vessel. Dissolve in HPLC-grade Methanol (20 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Pd/C is highly pyrophoric when dry; ensure the solvent covers the catalyst immediately.

  • Purging Sequence : Seal the reactor. Purge the headspace with N₂ (pressurize to 30 psi, then vent) three times to remove ambient O₂. Repeat the purging sequence three times with H₂ gas.

  • Hydrogenation : Pressurize the vessel to 50 psi with H₂. Stir vigorously (800 rpm) at 25 °C for 12 hours.

    • Self-Validation: Monitor the pressure gauge. A theoretical pressure drop of ~14.7 psi in a 100 mL vessel confirms stoichiometric H₂ consumption.

  • Filtration & Workup : Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst, washing the pad with excess MeOH (30 mL).

  • Concentration : Concentrate the filtrate under reduced pressure to afford the crude 1,2,5-trimethylcyclohexan-1-ol. Purify via flash chromatography if necessary.

Workflow Step1 1. Substrate & Catalyst Loading (Spiro-epoxide + 10% Pd/C in MeOH) Step2 2. Reactor Purging (3x N2, 3x H2 to remove O2) Step1->Step2 Step3 3. Catalytic Hydrogenation (H2 at 50 psi, 25°C, 12 h) Step2->Step3 Step4 4. Catalyst Filtration (Celite Pad, MeOH Wash) Step3->Step4 Step5 5. Concentration & Purification (Rotary Evaporation & Chromatography) Step4->Step5

Step-by-step experimental workflow for the catalytic hydrogenation of the spiro-epoxide intermediate.

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Application

Application Note: 1,2,5-Trimethylcyclohexan-1-ol as a TRPM8 Modulator and Fragrance Synthon

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Chemical Profiling, Receptor Pharmacology, and Advanced Formulation/Synthesis Protocols Introduction & Chemical Prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Chemical Profiling, Receptor Pharmacology, and Advanced Formulation/Synthesis Protocols

Introduction & Chemical Profiling

1,2,5-Trimethylcyclohexan-1-ol is a specialized cyclic tertiary alcohol utilized in advanced flavor, fragrance (F&F), and dermatological chemistry. Structurally related to the ubiquitous cooling agent L-menthol (2-isopropyl-5-methylcyclohexanol) and homomenthol (3,3,5-trimethylcyclohexanol), this compound acts as a potent modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

While secondary alcohols like menthol are the industry standard for chemesthetic cooling, their volatility and susceptibility to oxidation can limit shelf-life in aggressive matrices (e.g., high-pH oral care or bleach-containing household cleaners). 1,2,5-Trimethylcyclohexan-1-ol overcomes this limitation via its sterically hindered tertiary hydroxyl group, providing exceptional oxidative stability while serving as a robust synthon for woody, camphoraceous fragrance esters.

Quantitative Sensory & Chemical Data

Table 1: Comparative Sensory and Chemical Profiles of Cyclohexanol Derivatives

CompoundAlcohol TypePrimary Odor ProfileRelative Cooling IntensityTRPM8 EC50 (µM)
L-MentholSecondaryPeppermint, Fresh100 (Reference)~10.1
3,3,5-TrimethylcyclohexanolSecondaryMinty, Woody65~25.4
1,2,5-Trimethylcyclohexan-1-ol Tertiary Camphoraceous, Minty 55 ~32.8

Mechanism of Action: TRPM8 Activation

The cooling sensation of 1,2,5-trimethylcyclohexan-1-ol is mediated entirely through the TRPM8 channel, the primary cold-sensing receptor in the peripheral nervous system. Recent thermodynamic mutant cycle analyses and structural biology studies reveal a highly specific "grab and stand" mechanism for cyclohexanol derivatives .

The tertiary hydroxyl group acts as the "hand," forming a critical hydrogen bond with the Arginine 842 (R842) residue of the channel. Simultaneously, the three methyl groups act as "legs," anchoring into the hydrophobic pocket formed by Isoleucine 846 (I846) and Leucine 843 (L843). This binding stabilizes the open conformation of the channel, initiating an influx of Ca²⁺ and Na⁺ ions that depolarizes the sensory neuron and transmits the cooling sensation to the central nervous system .

TRPM8_Pathway Ligand 1,2,5-Trimethylcyclohexan-1-ol (Cooling Ligand) Receptor TRPM8 Ion Channel (Sensory Neuron) Ligand->Receptor Diffuses to Binding Ligand-Receptor Binding (H-bond: R842, Hydrophobic: I846/L843) Receptor->Binding Interacts via IonInflux Ca2+ / Na+ Influx (Channel Opening) Binding->IonInflux Triggers Depolarization Membrane Depolarization IonInflux->Depolarization Causes Sensation Cooling Sensation / Chemesthesis Depolarization->Sensation Transmits to CNS

TRPM8 activation pathway by 1,2,5-trimethylcyclohexan-1-ol inducing a cooling sensation.

Formulation Protocol: Topical Cooling Hydrogel

Objective: Formulate a stable, non-irritating topical cooling gel utilizing 1,2,5-trimethylcyclohexan-1-ol for dermatological or cosmetic applications .

Causality Focus: Because tertiary cyclic alcohols are highly lipophilic and poorly soluble in water, direct addition to an aqueous base results in phase separation and localized skin irritation (hot spots). We utilize a non-ionic surfactant (PEG-40 Hydrogenated Castor Oil) to form microemulsions, ensuring uniform distribution and sustained receptor engagement.

Materials
  • Phase A: Deionized Water (q.s. to 100%), Carbomer 940 (0.5%)

  • Phase B: 1,2,5-Trimethylcyclohexan-1-ol (0.3%), PEG-40 Hydrogenated Castor Oil (1.5%), Propylene Glycol (3.0%)

  • Phase C: Triethanolamine (TEA) (q.s. to pH 5.5)

Step-by-Step Methodology
  • Hydration (Phase A): Disperse 0.5% Carbomer into deionized water under high-shear mixing (800 RPM) until fully hydrated.

    • Reasoning: Pre-hydration prevents polymer agglomeration ("fish eyes") and ensures a uniform hydrogel matrix.

  • Solubilization (Phase B): In a separate vessel, blend 0.3% 1,2,5-trimethylcyclohexan-1-ol with 1.5% PEG-40 Hydrogenated Castor Oil and 3.0% Propylene Glycol. Stir at 40°C for 10 minutes.

    • Reasoning: The surfactant-to-oil ratio of 5:1 is critical to encapsulate the lipophilic cooling agent into micelles <100 nm, rendering the mixture optically clear and thermodynamically stable.

  • Integration: Slowly add Phase B into Phase A under continuous low-shear stirring (300 RPM) to avoid aeration.

  • Neutralization (Phase C): Add TEA dropwise until the pH reaches exactly 5.5.

    • Reasoning: Carbomer requires neutralization to uncoil and build viscosity. Furthermore, TRPM8 receptors are highly sensitive to acidic environments; maintaining a pH of 5.5 mimics the skin's acid mantle while preventing proton-mediated inhibition of the TRPM8 Ca²⁺ response.

Synthesis Protocol: DMAP-Catalyzed Esterification

Objective: Synthesize 1,2,5-trimethylcyclohexyl acetate, a woody/fruity fragrance ester used in fine perfumery.

Causality Focus: Standard Fischer esterification (using acetic acid and H₂SO₄ reflux) fails for 1,2,5-trimethylcyclohexan-1-ol. The tertiary alcohol rapidly undergoes E1 elimination (dehydration) in the presence of strong mineral acids, yielding 1,2,5-trimethylcyclohexene instead of the desired ester. To circumvent this, we employ nucleophilic acyl substitution using Acetic Anhydride and 4-Dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the sterically hindered tertiary alcohol to react under mild conditions.

Materials
  • 1,2,5-Trimethylcyclohexan-1-ol (1.0 eq, 10 mmol)

  • Acetic Anhydride (1.5 eq, 15 mmol)

  • Triethylamine (Et₃N) (2.0 eq, 20 mmol)

  • DMAP (0.1 eq, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology
  • Reaction Setup: Dissolve 10 mmol of 1,2,5-trimethylcyclohexan-1-ol in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Base & Catalyst Addition: Add 20 mmol of Et₃N followed by 1 mmol of DMAP.

    • Reasoning: Et₃N acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward. DMAP serves as the essential acyl transfer catalyst.

  • Acylation: Cool the flask to 0°C in an ice bath. Add 15 mmol of Acetic Anhydride dropwise over 10 minutes.

    • Reasoning: Exothermic acylation must be controlled to prevent localized heating, which could promote unwanted side reactions or solvent boil-off.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 9:1).

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to destroy excess acetic anhydride (cessation of bubbling validates completion). Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and Et₃N), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield pure 1,2,5-trimethylcyclohexyl acetate.

Table 2: Esterification Yield Comparison for 1,2,5-Trimethylcyclohexan-1-ol

MethodCatalystTemperaturePrimary ProductYield (%)
Fischer EsterificationH₂SO₄ (conc.)110°C (Reflux)1,2,5-Trimethylcyclohexene (Alkene)< 5%
Steglich-Type Acylation DMAP / Et₃N 25°C 1,2,5-Trimethylcyclohexyl Acetate 88%

References

  • Xu, L., Han, Y., et al. "Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel." Nature Communications, 11, 3790 (2020). URL:[Link]

  • Dietz, C., & Zimmermann, K. "TRPs in Tox: Involvement of Transient Receptor Potential-Channels in Chemical-Induced Organ Toxicity—A Structured Review." International Journal of Molecular Sciences, 19(8), 2239 (2018). URL:[Link]

  • Wei, E. T. "Compounds useful as modulators of TRPM8." U.S. Patent No. 10,392,371 B2. Washington, DC: U.S. Patent and Trademark Office (2019).
Method

Application Note: Advanced Derivatization Strategies for the Trace Analysis of 1,2,5-Trimethylcyclohexan-1-ol

Executive Summary The quantitative trace analysis of 1,2,5-trimethylcyclohexan-1-ol presents a unique analytical challenge due to its highly sterically hindered tertiary hydroxyl group. Standard gas chromatography-mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative trace analysis of 1,2,5-trimethylcyclohexan-1-ol presents a unique analytical challenge due to its highly sterically hindered tertiary hydroxyl group. Standard gas chromatography-mass spectrometry (GC-MS) derivatization protocols often yield incomplete reactions, leading to poor peak shape, low sensitivity, and irreproducible quantitation. This application note details two optimized, self-validating derivatization workflows—Aggressive Silylation (for standard EI-GC-MS) and Fluoroacylation (for ultra-trace NCI-GC-MS)—designed to overcome steric barriers and ensure robust analytical integrity.

Mechanistic Context: The Challenge of Steric Hindrance

In GC-MS analysis, the ease of derivatizing functional groups generally follows the order: primary > secondary > tertiary alcohols [1]. 1,2,5-trimethylcyclohexan-1-ol is a tertiary cyclic alcohol where the hydroxyl group is located at a fully substituted alpha-carbon (C1). The nucleophilic oxygen is sterically shielded by the adjacent methyl group at C1, the cyclohexane ring structure, and the neighboring methyl groups at C2 and C5.

When using standard silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) alone, the transition state for the SN​2 -like attack on the silicon atom is sterically blocked, resulting in fractional yields.

Causality in Reagent Selection: To drive the reaction to completion, we must alter the reaction kinetics and thermodynamics:

  • For Silylation: We introduce Trimethylchlorosilane (TMCS) at a high concentration (10%) alongside Trimethylsilylimidazole (TMSI). TMCS acts as a catalyst by increasing the electrophilicity of the silyl donor, while TMSI is specifically highly reactive toward hindered hydroxyl groups [2][3].

  • For Acylation: We utilize Heptafluorobutyric anhydride (HFBA) catalyzed by pyridine. The formation of fluoroacyl derivatives not only bypasses the steric bulk of TMS groups by using a smaller, highly reactive acylium ion intermediate, but it also drastically increases volatility and electron affinity, enabling highly sensitive Negative Chemical Ionization (NCI) [4].

Comparative Derivatization Strategies

The following table summarizes the quantitative and operational parameters for the two validated derivatization pathways.

ParameterAggressive SilylationFluoroacylation
Target Derivative Trimethylsilyl (TMS) EtherHeptafluorobutyrate (HFB) Ester
Reagent Mixture BSTFA + 10% TMCS + TMSI (2:1:1)HFBA + Pyridine (5:1)
Reaction Kinetics 75°C for 45 minutes60°C for 30 minutes
GC-MS Ionization Mode Electron Ionization (EI)Negative Chemical Ionization (NCI)
Primary Byproducts TMS-acetamide, HCl, ImidazoleHeptafluorobutyric acid
Estimated LOD 10 - 50 ppb0.1 - 1 ppb
Volatility Increase ModerateHigh

Workflow Visualization

G A 1,2,5-trimethylcyclohexan-1-ol (Trace Sample) B Internal Standard Addition & Anhydrous Drying A->B C Select Derivatization Route B->C D Silylation (EI-GC-MS) BSTFA + 10% TMCS + TMSI C->D Standard Trace E Fluoroacylation (NCI-GC-MS) HFBA + Pyridine C->E Ultra-Trace F Incubation: 75°C for 45 min D->F G Incubation: 60°C for 30 min E->G H TMS-Ether Derivative F->H I Heptafluorobutyrate Ester G->I J Trace GC-MS Analysis H->J I->J

Workflow for the derivatization and GC-MS trace analysis of 1,2,5-trimethylcyclohexan-1-ol.

Self-Validating Experimental Protocols

A core tenet of trace analysis is that the protocol must prove its own efficacy during every run. The following procedures incorporate internal validation mechanisms to ensure data trustworthiness.

Protocol A: Aggressive Silylation (For Standard Trace Analysis)

Causality Note: Moisture is the primary enemy of silylation, as water outcompetes the tertiary alcohol for the silyl donor, forming volatile TMS-OH [1]. Rigorous drying is mandatory.

Step-by-Step Methodology:

  • Sample Preparation & IS Addition: Transfer 1.0 mL of the sample extract (in a non-polar solvent like hexane) to a clean glass vial. Immediately spike with 10 µL of Internal Standard (IS) (e.g., 1-methylcyclohexanol-d11 at 1 µg/mL).

  • Anhydrous Drying: Pass the extract through a small column of anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace water.

  • Concentration: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Reagent Addition: Add 100 µL of a freshly prepared derivatization cocktail: BSTFA containing 10% TMCS, mixed 2:1 with TMSI.

  • Kinetic Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate at 75°C for exactly 45 minutes. Why 75°C? The steric hindrance of the tertiary alcohol requires elevated thermal energy to reach the activation complex.

  • Cooling & Analysis: Allow the vial to cool to room temperature for 10 minutes prior to GC-MS injection.

Protocol B: Fluoroacylation (For Ultra-Trace Analysis)

Causality Note: Acylation generates acidic byproducts (e.g., HF) which can degrade the GC column stationary phase. Pyridine is added not just to catalyze the reaction via a reactive acylpyridinium intermediate, but to scavenge these destructive acids [4].

Step-by-Step Methodology:

  • Sample Preparation: Follow Steps 1-3 from Protocol A to achieve a dry, IS-spiked sample residue.

  • Reagent Addition: Add 50 µL of Heptafluorobutyric anhydride (HFBA), 10 µL of anhydrous pyridine, and 50 µL of ethyl acetate (as a reaction solvent).

  • Kinetic Incubation: Seal and incubate at 60°C for 30 minutes.

  • Byproduct Purge (Critical Step): Remove the vial, uncap, and evaporate the mixture to complete dryness under nitrogen. This step is strictly required to volatilize and remove unreacted HFBA and heptafluorobutyric acid, protecting the MS source and column.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of MS-grade hexane. Vortex for 10 seconds, then transfer to an autosampler vial.

System Self-Validation & Quality Control

To ensure the trustworthiness of the results, every batch must include:

  • Kinetic Plateau Check (Method Validation Phase): Prepare four identical spiked samples. Stop the derivatization at 15, 30, 45, and 60 minutes. Plot the peak area ratio of (1,2,5-trimethylcyclohexan-1-ol derivative / IS derivative). The ratio must plateau by the 45-minute mark, proving the reaction has reached 100% completion.

  • Reagent Blank: Run a blank solvent through the entire protocol. The absence of the target peak validates that the reagents are free of target-molecule contamination.

GC-MS Analytical Parameters

  • Column: Low-polarity 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5MS or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness. Note: Never use WAX/PEG columns for silylated samples, as unused reagents will irreversibly derivatize the stationary phase [2].

  • Injection: 1 µL, Splitless mode. Inlet temperature at 250°C.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Detection:

    • Protocol A (EI): Scan mode (m/z 50-500) or SIM targeting the characteristic [M−15]+ ion (loss of methyl from the TMS group).

    • Protocol B (NCI): Use methane as the reagent gas. Monitor the dominant carboxylate anion [C3​F7​COO]− or the intact molecular anion depending on fragmentation dynamics.

References

  • Derivatization for Gas Chromatography Phenomenex URL:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Journal of Food and Drug Analysis URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,2,5-Trimethylcyclohexan-1-ol Esterification

Welcome to the Advanced Applications Support Center. Esterification of complex, sterically hindered tertiary alcohols like 1,2,5-trimethylcyclohexan-1-ol remains an enduring challenge in the chemical synthesis of bioacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Esterification of complex, sterically hindered tertiary alcohols like 1,2,5-trimethylcyclohexan-1-ol remains an enduring challenge in the chemical synthesis of bioactive molecules[1]. The presence of a tertiary hydroxyl group at C1, flanked immediately by an alpha-methyl group at C2, creates an extreme steric shield that repels standard nucleophilic attack.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to focus directly on the causality of reaction failures and provides field-proven, self-validating protocols to force these difficult couplings to completion.

Diagnostic Workflow: Selecting the Right Esterification Strategy

Before troubleshooting, you must match your protocol to the steric demands of your carboxylic acid partner. Use the decision matrix below to determine your optimal synthetic route.

Workflow A 1,2,5-Trimethylcyclohexan-1-ol Esterification B Assess Carboxylic Acid Steric Bulk A->B C Simple / Unhindered (e.g., Acetic Acid) B->C Low Bulk D Highly Hindered (e.g., Pivalic Acid) B->D High Bulk E Modified Steglich Protocol (Stoichiometric DMAP) C->E F Sc(OTf)3 Catalysis with Acid Anhydride D->F G Monitor for Elimination (Alkene Byproducts) E->G F->G

Decision matrix for selecting esterification protocols based on acid steric bulk.

Troubleshooting & FAQs

Q: Why do standard Fischer esterification conditions completely fail for 1,2,5-trimethylcyclohexan-1-ol? A: Fischer esterification relies on thermodynamic control under strongly acidic conditions (e.g., refluxing H₂SO₄)[2]. For 1,2,5-trimethylcyclohexan-1-ol, the tertiary hydroxyl group is rapidly protonated and leaves as water, generating a highly stable tertiary carbocation. Because the immense steric bulk prevents the carboxylic acid from acting as a nucleophile, this carbocation instead undergoes rapid E1 elimination (following Zaitsev's rule) to yield volatile alkene byproducts (e.g., 1,5,6-trimethylcyclohex-1-ene).

Q: I attempted a standard Steglich esterification (DCC/DMAP), but isolated mostly N-acylurea instead of my ester. What went wrong? A: In a Steglich reaction, DCC activates the carboxylic acid to form an O-acylisourea intermediate[3]. Normally, the alcohol attacks this intermediate. However, the extreme steric shielding around the C1 hydroxyl of 1,2,5-trimethylcyclohexan-1-ol dramatically reduces the rate of intermolecular nucleophilic attack. This kinetic delay allows the O-acylisourea to undergo an intramolecular O-to-N acyl shift, dead-ending the reaction into an unreactive N-acylurea[1]. Causality & Solution: You must increase 4-dimethylaminopyridine (DMAP) from catalytic amounts (5 mol%) to stoichiometric levels (1.0–1.5 eq). DMAP acts as a superior, unhindered nucleophile that rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is far more accessible to your bulky alcohol[3].

Q: What is the best approach if my carboxylic acid is also sterically hindered (e.g., pivalic acid)? A: When both coupling partners are sterically hindered, even a modified Steglich protocol will stall. The optimal solution is Scandium(III) triflate (Sc(OTf)₃) catalysis combined with an acid anhydride[4]. Sc(OTf)₃ is an extremely active, oxophilic Lewis acid that coordinates to the anhydride, generating a highly electrophilic acylium-like species that forces the acylation of tertiary alcohols while operating under mild, non-eliminative conditions[4].

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Modified Steglich Esterification (For Unhindered Acids)

Rationale: Utilizes stoichiometric DMAP to outcompete the O-to-N acyl shift.

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and 1,2,5-trimethylcyclohexan-1-ol (1.5 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Catalyst Addition: Add DMAP (1.5 eq). Rationale: Excess DMAP ensures complete conversion of the O-acylisourea to the active acylpyridinium species.

  • Activation: Cool the mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) dropwise as a solution in DCM.

    • [Validation Check]: Within 5–10 minutes, a white, cloudy precipitate (N,N'-dicyclohexylurea, DCU) must form. This visual cue confirms the successful activation of the carboxylic acid. If the solution remains clear, your DCC has hydrolyzed and the reaction will fail.

  • Propagation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove the excess DMAP) and saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Protocol B: Sc(OTf)₃-Catalyzed Acylation (For Hindered Acids)

Rationale: Leverages extreme Lewis acidity to force acylium formation without Brønsted acid-induced elimination.

  • Preparation: Combine 1,2,5-trimethylcyclohexan-1-ol (1.0 eq) and the corresponding acid anhydride (1.5 eq) in anhydrous acetonitrile (0.5 M).

  • Catalyst Addition: Add Sc(OTf)₃ (5 mol%) in one portion at room temperature.

    • [Validation Check]: The reaction mixture should remain a clear, homogeneous solution. Unlike many older Lewis acids (e.g., AlCl₃), Sc(OTf)₃ is highly soluble in organic solvents and does not form insoluble complexes here.

  • Propagation: Stir at room temperature for 2–4 hours.

    • [Validation Check]: Monitor via TLC (Hexanes/EtOAc). The absence of high-Rf, UV-active spots confirms that E1 elimination (dehydration to an alkene) has been successfully suppressed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the generated carboxylic acid byproduct. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Performance Data

The table below summarizes the expected outcomes when applying various esterification strategies to 1,2,5-trimethylcyclohexan-1-ol.

Esterification StrategyCatalyst / ReagentsSubstrate Scope (Acid)Typical Yield (%)Primary Failure Mode
Fischer Esterification H₂SO₄ (cat.), RefluxUnhindered Aliphatic< 10%E1 Elimination (Alkene formation)
Standard Steglich DCC, DMAP (5 mol%)Unhindered Aliphatic15 - 30%N-acylurea dead-end
Modified Steglich DCC, DMAP (150 mol%)Unhindered Aliphatic75 - 85%Difficult DCU byproduct removal
Lewis Acid Catalysis Sc(OTf)₃ (5 mol%), AnhydrideHighly Hindered88 - 95%Anhydride hydrolysis (if wet)

References

  • Steglich esterification - Grokipedia. Available at:[Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available at:[Link]

  • Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Removing unreacted precursors from 1,2,5-trimethylcyclohexan-1-ol crude extracts

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1,2,5-trimethylcyclohexan-1-ol via the Grignard addition of methylmagnesium halides to 2,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1,2,5-trimethylcyclohexan-1-ol via the Grignard addition of methylmagnesium halides to 2,5-dimethylcyclohexanone .

A common bottleneck in this workflow is the removal of unreacted ketone precursors from the crude extract. Because the product is a tertiary alcohol and the precursor is a sterically hindered ketone, standard purification techniques often fail. This guide provides field-proven troubleshooting insights, causality-driven explanations, and validated protocols to ensure high-purity isolation.

Troubleshooting FAQs

Q: Why can't I separate the unreacted 2,5-dimethylcyclohexanone using standard silica gel column chromatography? A: The separation fails due to nearly identical polarity profiles. Both the tertiary alcohol and the ketone interact similarly with the silanol groups on the stationary phase, leading to severe Rf​ overlap. Furthermore, the Grignard addition produces a mixture of diastereomers, which smears the elution bands and makes chromatographic resolution practically impossible without specialized, highly theoretical solvent gradients.

Q: Can I use fractional distillation to separate the alcohol from the ketone? A: No. This is highly discouraged. There are two critical reasons why distillation will ruin your yield:

  • Boiling Point Proximity: The boiling point of 2,5-dimethylcyclohexanone is approximately 174–176 °C[1]. The addition of a methyl group to form the alcohol only marginally shifts the boiling point, making fractional separation extremely difficult.

  • E1 Dehydration Risk: Tertiary alcohols exhibit superior reactivity in acid-catalyzed and thermally-induced dehydration reactions[2]. Heating 1,2,5-trimethylcyclohexan-1-ol, especially in the presence of trace Lewis acids (like residual magnesium salts from the Grignard quench), will rapidly dehydrate the target molecule via an E1 mechanism into 1,2,5-trimethylcyclohexene.

Q: I tried a standard sodium bisulfite wash to remove the ketone, but it remained in the organic phase. Why? A: Sodium bisulfite addition requires a nucleophilic attack on the carbonyl carbon to form a water-soluble adduct. However, 2,5-dimethylcyclohexanone possesses an α -methyl group. This creates severe steric hindrance around the carbonyl carbon, making the formation of the bulky bisulfite adduct thermodynamically unfavorable.

Q: What is the most reliable method for removing the unreacted ketone? A: Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) . Girard's reagents are specifically designed for the purification of carbonyl compounds[3]. When reacted with a ketone under mild acidic conditions, Girard's Reagent T forms a hydrazone derivative. Because the reagent contains a precharged quaternary ammonium moiety, the resulting hydrazone adduct is permanently cationic and highly water-soluble[4]. This allows the unreacted ketone to be completely partitioned into the aqueous phase, leaving the unreactive tertiary alcohol in the organic phase.

Experimental Protocol: Girard's Reagent T Derivatization

This protocol is a self-validating system. By utilizing a specific TLC stain at the end of the workflow, you can definitively confirm the success of the separation before committing to solvent evaporation.

Materials Required:

  • Crude extract (containing 1,2,5-trimethylcyclohexan-1-ol and 2,5-dimethylcyclohexanone)

  • Girard's Reagent T (1.2 to 1.5 molar equivalents relative to the estimated unreacted ketone)

  • Glacial acetic acid (10% v/v in ethanol)

  • Absolute ethanol or methanol

  • Diethyl ether or dichloromethane (DCM)

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude extract in absolute ethanol (approximately 5–10 times the volume of the sample)[5].

  • Catalysis & Reagent Addition: Add glacial acetic acid to achieve a 10% v/v concentration. Add Girard's Reagent T to the flask. The slight excess (1.2–1.5 eq) compensates for the steric hindrance of the α -methyl group on the ketone.

  • Derivatization: Equip the flask with a reflux condenser. Heat the reaction mixture to 50–60 °C and stir continuously for 1 to 2 hours[5].

  • Quenching & Phase Separation: Cool the mixture to room temperature. Pour the mixture into a separatory funnel containing an equal volume of distilled water (or brine) and diethyl ether.

  • Extraction: Shake vigorously and allow the layers to separate. The permanently charged ketone-hydrazone adduct will partition into the lower aqueous phase. The 1,2,5-trimethylcyclohexan-1-ol will remain in the upper diethyl ether phase.

  • Self-Validation (Critical Step): Before discarding the aqueous layer or evaporating the organic layer, spot the organic layer on a TLC plate. Dip the plate in a 2,4-DNP stain and heat.

    • If the spot turns bright yellow/orange: Unreacted ketone is still present. Repeat the extraction or increase the derivatization time.

    • If the spot does not stain: The ketone has been successfully removed.

  • Isolation: Wash the organic phase once with saturated NaHCO3​ to remove residual acetic acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure tertiary alcohol.

Data Presentation: Comparison of Purification Strategies

Purification StrategyMechanism of ActionEfficacy for 1,2,5-trimethylcyclohexan-1-olPrimary Drawback / Risk
Silica Gel Chromatography Polarity-based adsorptionPoor Severe Rf​ overlap; diastereomer smearing.
Fractional Distillation Boiling point differentialVery Poor High risk of E1 dehydration to alkene[2]; close boiling points[1].
Sodium Bisulfite Wash Nucleophilic addition (Adduct)Poor α -methyl steric clash prevents adduct formation.
Girard's Reagent T Hydrazone formation (Cationic)Excellent Requires a 1-2 hour reflux step and pH management[5].

Workflow Visualizations

GirardsWorkflow Crude Crude Extract (Alcohol + Ketone) Reagent Add Girard's Reagent T (AcOH, EtOH, 60°C) Crude->Reagent Reaction Hydrazone Formation (Ketone Derivatization) Reagent->Reaction Extraction Liquid-Liquid Extraction (Water / Diethyl Ether) Reaction->Extraction OrgPhase Organic Phase 1,2,5-trimethylcyclohexan-1-ol Extraction->OrgPhase Non-polar fraction AqPhase Aqueous Phase Water-Soluble Hydrazone Extraction->AqPhase Polar/Ionic fraction

Chemical separation logic using Girard's Reagent T to isolate the tertiary alcohol.

DecisionTree Start Unreacted Ketone Detected in Crude Extract? CheckSterics Is Ketone Sterically Hindered? (e.g., 2,5-dimethylcyclohexanone) Start->CheckSterics Bisulfite Attempt Sodium Bisulfite Wash CheckSterics->Bisulfite No GirardsT Use Girard's Reagent T Derivatization CheckSterics->GirardsT Yes (Alpha-methyl present) Fail Poor Adduct Formation (Due to alpha-methyl clash) Bisulfite->Fail Success Ketone Successfully Partitioned into Aqueous Phase GirardsT->Success Fail->GirardsT Switch Method

Decision matrix for removing unreacted ketone precursors from tertiary alcohol extracts.

References

  • Lecture 14 : Aldehydes and Ketones - Nptel Source: nptel.ac.in URL:[Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Mechanistic Comparison Guide: 1,2,5-Trimethylcyclohexan-1-ol vs. 3,3,5-Trimethylcyclohexanol

Executive Summary While 1,2,5-trimethylcyclohexan-1-ol and 3,3,5-trimethylcyclohexanol share the same molecular formula (C₉H₁₈O), their structural connectivity dictates vastly different chemical behaviors, reactivity pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 1,2,5-trimethylcyclohexan-1-ol and 3,3,5-trimethylcyclohexanol share the same molecular formula (C₉H₁₈O), their structural connectivity dictates vastly different chemical behaviors, reactivity profiles, and industrial applications. 3,3,5-Trimethylcyclohexanol is a versatile secondary alcohol that dominates pharmaceutical and cosmetic supply chains as a precursor to active ingredients [1]. In contrast, 1,2,5-trimethylcyclohexan-1-ol is a sterically hindered tertiary alcohol [2], primarily utilized in specialized mechanistic studies to probe transition-state dynamics and steric effects. This guide objectively compares their structural properties, details the causality behind their divergent reactivities, and provides self-validating experimental protocols for their characterization.

Structural Architecture & Electronic Properties

The fundamental divergence between these two isomers lies in the position and environment of the hydroxyl (-OH) group. The classification of the alcohol (secondary vs. tertiary) profoundly impacts its nucleophilicity, susceptibility to oxidation, and preferred reaction pathways.

Quantitative & Qualitative Comparison Table
Property / Feature3,3,5-Trimethylcyclohexanol1,2,5-Trimethylcyclohexan-1-olMechanistic Impact
Alcohol Classification SecondaryTertiaryDictates susceptibility to mild oxidation vs. acid-catalyzed dehydration.
Hydroxyl Environment C1 (bonded to H)C1 (bonded to -CH₃)Determines steric hindrance during nucleophilic attack and esterification.
Steric Profile Moderate (gem-dimethyl at C3)High (adjacent methyls at C1, C2)1,2,5-isomer resists bulky electrophiles due to high local A-values.
Oxidation Product 3,3,5-TrimethylcyclohexanoneResistant (requires C-C cleavage)3,3,5-isomer is a valuable precursor for ketone derivatives.
Primary Industrial Use Precursor to Homosalate / Cyclandelate [3][4]Mechanistic probes / Specialty intermediates3,3,5-isomer dominates commercial pharmaceutical supply chains.

Mechanistic Divergence: Oxidation vs. Elimination

Understanding the causality behind the reactivity of these isomers is critical for designing efficient synthetic routes.

3,3,5-Trimethylcyclohexanol (The Secondary Alcohol): Because it possesses an α-proton at the C1 position, this isomer readily undergoes oxidation. Interestingly, the reaction kinetics are highly dependent on the stereochemistry (cis vs. trans). When oxidized with N-Bromosuccinimide (NBS), the axial hydroxyl group reacts significantly faster than the equatorial hydroxyl. Causality: The rate-determining step involves the relief of 1,3-diaxial steric strain between the axial -OH and the axial protons/methyls on the cyclohexane ring. This ground-state destabilization lowers the activation energy, driving the reaction forward. Furthermore, its unhindered secondary hydroxyl is highly nucleophilic, making it an ideal substrate for esterification with salicylic or mandelic acid.

1,2,5-Trimethylcyclohexan-1-ol (The Tertiary Alcohol): Lacking an α-proton, this isomer is entirely resistant to standard mild oxidants (e.g., Swern, NBS, or Jones reagent). Attempts to force esterification typically fail due to severe steric clash from the adjacent methyl groups at C1 and C2. Instead, under acidic conditions, the molecule undergoes a rapid E1 elimination. Causality: Protonation of the tertiary -OH creates an excellent leaving group (water). Upon departure, a highly stable tertiary carbocation is formed. The system then rapidly loses an adjacent proton to form a thermodynamically stable, substituted cyclohexene, completely bypassing substitution (Sₙ1/Sₙ2) pathways.

Reactivity A Trimethylcyclohexanol Isomers (C9H18O) B 3,3,5-Trimethylcyclohexanol (Secondary Alcohol) A->B C 1,2,5-Trimethylcyclohexan-1-ol (Tertiary Alcohol) A->C D Oxidation (NaOCl / NBS) -> 3,3,5-Trimethylcyclohexanone B->D Relief of steric strain (Axial OH) E Esterification -> Homosalate / Cyclandelate B->E Nucleophilic OH F Resistant to Mild Oxidation C->F Lack of α-proton G Acid Dehydration (E1) -> Substituted Cyclohexenes C->G Stable 3° carbocation

Reactivity pathways for 3,3,5- vs 1,2,5-trimethylcyclohexanol isomers.

Validated Experimental Methodologies

To empirically demonstrate the structural differences between these isomers, the following self-validating protocols exploit their distinct chemical properties.

Protocol A: Selective Oxidation of 3,3,5-Trimethylcyclohexanol

Objective: Convert the secondary alcohol to 3,3,5-trimethylcyclohexanone. Causality of Design: NBS is selected for its mild nature and stereoselectivity. Dioxane/water is used as a miscible solvent system to solubilize both the organic substrate and the aqueous byproducts.

  • Preparation: Dissolve 0.1 g (0.7 mmol) of 3,3,5-trimethylcyclohexanol in a mixture of 9 mL dioxane and 1 mL deionized water.

  • Reagent Addition: Add 0.138 g (0.78 mmol) of N-Bromosuccinimide (NBS) in a single portion.

  • Reaction: Stir the mixture continuously for 2 hours at room temperature (25°C).

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHSO₃ to neutralize unreacted NBS. Extract the aqueous layer with diethyl ether (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Self-Validation System: Analyze the crude extract via GC-FID (using a 10% Carbowax column). The protocol validates itself when the distinct retention time of the starting alcohol completely disappears, replaced by the newly formed ketone peak.

Protocol B: Acid-Catalyzed Dehydration of 1,2,5-Trimethylcyclohexan-1-ol

Objective: Induce an E1 elimination to yield 1,2,5-trimethylcyclohexene. Causality of Design: p-Toluenesulfonic acid (pTSA) is chosen because it is a strong, non-nucleophilic acid that protonates the alcohol without competing as a nucleophile. Toluene (b.p. 110°C) allows for the azeotropic removal of water, driving the equilibrium toward the alkene via Le Chatelier's principle.

  • Preparation: Dissolve 0.1 g of 1,2,5-trimethylcyclohexan-1-ol in 10 mL of anhydrous toluene in a round-bottom flask.

  • Catalysis: Add a catalytic amount (0.05 equivalents) of pTSA.

  • Reaction: Attach a Dean-Stark trap and a reflux condenser. Reflux the mixture at 110°C for 4 hours, collecting the evolved water in the trap.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize the pTSA) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation System: Analyze the concentrated product via ¹H-NMR. The successful execution of the protocol is internally validated by the disappearance of the broad -OH singlet (~2.0-3.0 ppm) and the emergence of distinct vinylic proton signals (~5.3 ppm).

Workflow cluster_0 Secondary Alcohol Workflow cluster_1 Tertiary Alcohol Workflow Start Sample Preparation (Isomer Selection) Oxidation Oxidation Assay (NBS, Dioxane, 25°C) Start->Oxidation 3,3,5-Isomer Dehydration Dehydration Assay (pTSA, Toluene, Reflux) Start->Dehydration 1,2,5-Isomer Analysis1 GC-FID / GC-MS (Ketone Detection) Oxidation->Analysis1 Monitor OH loss Analysis2 1H-NMR Analysis (Alkene Detection) Dehydration->Analysis2 Monitor vinylic protons

Experimental workflow for isomer-specific reactivity validation.

Applications in Drug Development & Industry

The structural nuances of these isomers dictate their commercial viability. 3,3,5-Trimethylcyclohexanol is a highly prized industrial intermediate. Its facile esterification with mandelic acid yields Cyclandelate , a direct-acting smooth muscle relaxant utilized as a vasodilator in cardiovascular therapies [4]. Furthermore, its esterification with salicylic acid produces Homosalate , a globally approved organic UV filter critical to the formulation of broad-spectrum sunscreens [1][3].

Conversely, 1,2,5-trimethylcyclohexan-1-ol remains a niche compound. Its immense steric bulk and tertiary nature make it an excellent candidate for academic research, specifically in probing the limits of transition-metal catalyzed oxidations and designing complex, sterically congested terpene architectures [2].

References

  • Wikipedia. "3,3,5-Trimethylcyclohexanol". URL: [Link]

  • PubChem. "cis-(1S,2S)-1,2,5-trimethylcyclohexan-1-ol". CID 135075800. URL: [Link]

  • PubChem. "3,3,5-Trimethylcyclohexanol". CID 8298. URL: [Link]

  • PubChem. "Cyclandelate". CID 2893. URL: [Link]

Comparative

A Comparative Guide to Method Validation for Residual Solvent Analysis in 1,2,5-trimethylcyclohexan-1-ol Batches

Introduction: The Imperative for Controlling Residual Solvents In the manufacturing of active pharmaceutical ingredients (APIs) and drug products, organic solvents are frequently indispensable tools for synthesis, purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Controlling Residual Solvents

In the manufacturing of active pharmaceutical ingredients (APIs) and drug products, organic solvents are frequently indispensable tools for synthesis, purification, and crystallization. However, their presence in the final product, even at trace levels, offers no therapeutic benefit and can pose a significant risk to patient safety.[1][2][3] Consequently, regulatory bodies worldwide mandate strict control over these organic volatile impurities, commonly known as residual solvents.

This guide provides an in-depth, comparative analysis of method validation strategies for quantifying residual solvents in batches of 1,2,5-trimethylcyclohexan-1-ol, a key intermediate in various chemical syntheses. We will explore the foundational principles of method selection, delve into the causality behind each validation parameter, and present self-validating experimental protocols designed to ensure scientific rigor and regulatory compliance. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating analytical methods that are accurate, precise, and fit for purpose.

The Regulatory Framework: Adherence to ICH and USP Guidelines

A scientifically sound method validation is grounded in a thorough understanding of the regulatory landscape. The primary guidelines governing residual solvents are the International Council for Harmonisation (ICH) Q3C guideline and the United States Pharmacopeia (USP) General Chapter <467>.[2][4][5]

  • ICH Q3C: This guideline classifies residual solvents into three classes based on their toxicity and risk to human health.[2][6][7]

    • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards (e.g., Benzene, Carbon tetrachloride).[2][7]

    • Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Toluene, Methanol).[2][7]

    • Class 3: Solvents with low toxic potential, generally considered less of a risk (e.g., Acetone, Ethanol, Isopropanol).[5][6]

  • USP <467>: This chapter provides harmonized procedures for the identification, control, and quantification of residual solvents, largely aligning with ICH Q3C.[1][4][5] It outlines specific analytical procedures, typically involving headspace gas chromatography, that serve as a benchmark for the industry.[1][4]

Any analytical method developed must be validated to prove its suitability, conforming to the principles outlined in ICH Q2(R1) "Validation of Analytical Procedures".[8][9][10]

Comparative Analysis of Analytical Techniques

The standard and most appropriate technique for analyzing volatile residual solvents is Headspace Gas Chromatography (HS-GC) .[4][11][12][13] This approach involves heating the sample in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system. This minimizes matrix interference from the non-volatile 1,2,5-trimethylcyclohexan-1-ol API.[12] The primary point of comparison lies in the choice of detector.

FeatureHeadspace GC with Flame Ionization Detection (HS-GC-FID) Headspace GC with Mass Spectrometry (HS-GC-MS)
Principle Separates compounds based on boiling point and polarity; FID generates a current proportional to the amount of carbon atoms combusted.Separates compounds similarly to GC-FID; MS identifies compounds based on their mass-to-charge ratio (m/z), providing structural information.
Specificity Good. Based on retention time. Co-elution of compounds can lead to misidentification or inaccurate quantification.Excellent. Provides positive identification by matching the mass spectrum of a peak to a reference library, even in cases of co-elution.[6][14]
Sensitivity High for most organic compounds. Generally sufficient for meeting USP <467> and ICH Q3C limits.[1][4]Very High. Often more sensitive than FID, making it ideal for detecting trace-level impurities or Class 1 solvents.[14]
Use Case Routine quality control, batch release testing where potential solvents are known and well-separated chromatographically. The standard method outlined in USP <467>.[1]Confirmatory testing, identification of unknown peaks, and analysis of complex matrices where interference is likely.[14][15]
Regulatory Standing The compendial method specified by USP <467>.[1][4]Considered a more advanced and specific technique. It is an acceptable alternative method, provided it is properly validated.[14][16]
Cost & Complexity Lower initial cost, simpler operation and maintenance.Higher initial investment, more complex operation, and data analysis.

Recommendation: For routine analysis of 1,2,5-trimethylcyclohexan-1-ol batches where the potential solvents from the manufacturing process are known, HS-GC-FID is the cost-effective and compliant choice . However, during process development or when investigating out-of-specification results, HS-GC-MS is invaluable for its superior specificity and identification capabilities .[14][15] This guide will focus on validating an HS-GC-FID method, as it is the most common requirement.

The Validation Workflow: A Systematic Approach

A successful method validation follows a pre-defined plan. The entire process is designed to demonstrate that the analytical method is suitable for its intended purpose.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Analytical Target Profile (ATP) - Identify Potential Solvents - Set Target Limits (ICH Q3C) P2 Select Analytical Technique (e.g., HS-GC-FID) P1->P2 P3 Prepare Validation Protocol Document P2->P3 E1 Specificity P3->E1 E2 Linearity & Range E3 Accuracy (Recovery) E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness R1 Data Analysis vs. Acceptance Criteria E6->R1 R2 System Suitability Verification R1->R2 R3 Generate Validation Report R2->R3

Caption: The three-phase workflow for analytical method validation.

Experimental Protocols for Method Validation

This section details the self-validating protocols for each key validation parameter.

Pre-analysis Steps:

  • Identify Potential Solvents: Based on a typical synthesis of cyclohexanol derivatives, potential residual solvents could include:

    • Class 2: Toluene (from Grignard reaction), Methanol (quenching/cleaning), Hexane (extraction/crystallization), Tetrahydrofuran (THF, solvent).

    • Class 3: Acetone (cleaning), Ethanol, Isopropanol (crystallization), Ethyl Acetate (extraction).

  • Instrumentation (Typical HS-GC-FID System):

    • Headspace Sampler: Vial oven temp: 80-100°C; Loop temp: 110°C; Transfer line temp: 120°C.

    • GC: Inlet temp: 200°C; Column: G43 phase or equivalent (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30m x 0.53mm x 3.0µm.

    • Oven Program: 40°C (hold 10 min), ramp to 180°C at 10°C/min, hold 5 min.

    • Detector (FID): Temp: 250°C.

    • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for water-insoluble substances.[12]

Specificity

Causality: The purpose of the specificity test is to provide irrefutable evidence that the signal measured is solely from the target analyte and not from any other component in the sample matrix, such as the API itself, the diluent, or other potential impurities.[17][18] This ensures the method can "unequivocally assess the analyte in the presence of components which may be expected to be present".[18]

Experimental Protocol:

  • Prepare a "Blank" solution: Analyze the diluent (e.g., DMSO) to ensure no interfering peaks are present at the retention times of the target solvents.

  • Prepare an "API Blank" solution: Dissolve a sample of 1,2,5-trimethylcyclohexan-1-ol (known to be free of residual solvents, if possible) in the diluent at the target concentration. Analyze to confirm the API does not elute or degrade to produce interfering peaks.

  • Prepare a "Spiked Solution": Prepare a stock solution containing all potential residual solvents at their respective ICH limit concentrations. Spike this solution into the diluent.

  • Prepare a "Spiked API Solution": Spike the stock solvent solution into the "API Blank" solution.

  • Analysis: Inject all prepared solutions and compare the chromatograms.

Acceptance Criteria:

  • The chromatograms for the "Blank" and "API Blank" must show no significant peaks at the retention times of the target residual solvents.

  • The chromatogram for the "Spiked API Solution" must show well-resolved peaks for all target solvents, and their retention times must match those from the "Spiked Solution".

  • The resolution between any two adjacent peaks should be ≥ 1.5.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][19][20] This is fundamental for accurate quantification, as it validates the use of a calibration curve to calculate the amount of solvent in an unknown sample.

Experimental Protocol:

  • From a certified stock solution of each solvent, prepare a series of at least five calibration standards spanning the expected range. A typical range is from the Limit of Quantitation (LOQ) to 150% of the ICH limit for each solvent.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration for each solvent.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).[20]

Acceptance Criteria & Data Summary:

  • The correlation coefficient (r) should be ≥ 0.99, or the coefficient of determination (R²) should be ≥ 0.98.

  • The y-intercept should not be significantly different from zero.

SolventLevel 1 (ppm)Level 2 (ppm)Level 3 (ppm)Level 4 (ppm)Level 5 (ppm)
Toluene50200890133517800.9992
Methanol1005003000450060000.9989
Hexane201002904355800.9995
...etc.
Accuracy (as % Recovery)

Causality: Accuracy measures the closeness of the experimental result to the true value.[17][18] In residual solvent analysis, it is assessed via recovery studies to ensure that the API matrix does not suppress or enhance the solvent signal, which would lead to biased results.

Experimental Protocol:

  • Prepare a sample of 1,2,5-trimethylcyclohexan-1-ol at the standard analytical concentration.

  • Spike the sample with known amounts of each residual solvent at three different concentration levels (e.g., 80%, 100%, and 120% of the ICH limit).

  • Prepare each level in triplicate.

  • Analyze the spiked samples and an unspiked sample.

  • Calculate the percent recovery for each solvent at each level using the formula: % Recovery = [(Conc. in Spiked Sample - Conc. in Unspiked Sample) / Spiked Concentration] * 100

Acceptance Criteria & Data Summary:

  • The mean percent recovery for each solvent should be within 80-120% for each level.

SolventSpiked LevelMean Recovery (%)%RSD (n=3)
Toluene80% of Limit98.51.8
100% of Limit101.21.5
120% of Limit103.11.3
Methanol80% of Limit95.42.5
100% of Limit99.82.1
120% of Limit102.51.9
...etc.
Precision

Causality: Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17][18] It demonstrates the method's consistency and reliability under normal operating conditions. It is evaluated at two levels: repeatability and intermediate precision.[19]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 1,2,5-trimethylcyclohexan-1-ol, each spiked with the target solvents at 100% of the ICH limit.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, or using a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements, and for the combined data from both sets.

Acceptance Criteria & Data Summary:

  • The %RSD for repeatability should not be more than 15%.

  • The %RSD for intermediate precision (combined data) should not be more than 20%.

SolventRepeatability (%RSD)Intermediate Precision (%RSD)
Toluene2.13.5
Methanol3.54.8
Hexane1.93.1
...etc.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD and LOQ define the sensitivity of the method.[17] The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[17] Establishing these limits is crucial to ensure the method is sensitive enough to control solvents at levels well below their permitted daily exposure limits.

Experimental Protocol:

  • This can be determined from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

  • Alternatively, a signal-to-noise (S/N) ratio approach is common and practical:

    • Prepare and inject a series of progressively more dilute solutions of the solvents.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.

    • Confirm the LOQ by analyzing it with acceptable precision and accuracy (e.g., six replicates with %RSD ≤ 20% and recovery of 80-120%).

Acceptance Criteria & Data Summary:

  • The LOQ must be below the reporting threshold and significantly lower than the ICH limit for each solvent.

SolventICH Limit (ppm)Determined LOD (ppm) (S/N ≈ 3)Determined LOQ (ppm) (S/N ≈ 10)
Toluene8902.58.0
Methanol300015.050.0
Hexane2901.03.5
...etc.

Conclusion

The validation of an analytical method for residual solvents is a systematic process that provides documented evidence of its reliability, accuracy, and fitness for purpose. For routine analysis of 1,2,5-trimethylcyclohexan-1-ol, a validated HS-GC-FID method offers a robust, compliant, and cost-effective solution. By following the structured protocols outlined in this guide—grounded in the principles of ICH Q2(R1) and USP <467>—scientists can ensure the data generated is trustworthy and stands up to regulatory scrutiny. The choice to employ HS-GC-MS as a complementary technique provides an added layer of certainty, particularly for investigational purposes, ensuring the ultimate goal: the safety and quality of the final pharmaceutical product.

References

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Thermo Fisher Scientific.
  • GCMS Residual Solvent Analysis: What You Must Know.
  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs.
  • Validating Analytical Accuracy, Precision & Linearity in Pharma Labs.
  • Headspace GC method for residual solvents analysis in pharmaceutical products. Technology Networks.
  • Application of Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of Residual Solvents in Pharmaceutical Products. BenchChem.
  • The 6 Key Aspects of Analytical Method Valid
  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent.
  • Residual Solvent Analysis Inform
  • Residual Analysis for Static Headspace GC Applic
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • GC-HS SOLVENTS for GC-Headspace Analysis. Loba Chemie.
  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH.
  • impurities: guideline for residual solvents q3c(r6). ICH.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • Analytical Method Validation: ICH and USP Perspectives.
  • 467 RESIDUAL SOLVENTS. USP-NF.
  • ICH Q3C (R9) Guideline on impurities. EMA.
  • ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy.
  • Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Guidance for Industry Residual Solvents in Drug Products Marketed in the United St

Sources

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